Sodium 2-Methoxy-2-oxoethanesulfonate
Overview
Description
Sodium 2-Methoxy-2-oxoethanesulfonate is a chemical compound with the molecular formula C3H5NaO5S and a molecular weight of 176.12 g/mol . It is a water-soluble compound commonly used as a reducing agent and protective agent in various industrial and pharmaceutical applications. This compound is also known for its fungicidal and ovicidal properties, making it useful in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-Methoxy-2-oxoethanesulfonate can be synthesized through the reaction of methyl bromoacetate with sodium sulfite . The reaction typically involves the following steps:
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then isolated and purified through crystallization or other suitable methods.
Methyl bromoacetate: is reacted with in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-Methoxy-2-oxoethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It acts as a reducing agent in certain chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2-Methoxy-2-oxoethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a protective agent for biomolecules.
Medicine: Utilized in the pharmaceutical industry for drug synthesis and as a stabilizing agent.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Sodium 2-Methoxy-2-oxoethanesulfonate involves its ability to donate electrons, making it an effective reducing agent . It interacts with molecular targets such as enzymes and proteins, stabilizing them and preventing oxidative damage . The compound’s sulfonate group also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-Methoxy-2-oxoethanesulfonate: Known for its reducing and protective properties.
Sodium Methanesulfonate: Another sulfonate compound with similar applications but different reactivity.
Sodium Ethanesulfonate: Used in similar industrial applications but with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring both reducing and protective properties .
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635747 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29508-16-5 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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